s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl-
Description
s-Triazine derivatives are a class of heterocyclic compounds widely employed as herbicides due to their ability to inhibit photosynthesis in plants. The compound s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl- features a triazine ring substituted at the 2-, 4-, and 6-positions with isopropylamino, methylamino, and trifluoromethyl groups, respectively. This structural configuration confers distinct physicochemical properties, including moderate water solubility (influenced by the amino groups) and increased lipophilicity due to the electron-withdrawing trifluoromethyl group .
The trifluoromethyl group likely enhances stability against hydrolytic degradation compared to chloro- or methoxy-substituted triazines, prolonging its half-life in agroecosystems. Microbial degradation pathways, mediated by amidohydrolase enzymes, are critical for its breakdown, yielding intermediates like cyanuric acid before mineralization to CO₂ and NH₃ .
Properties
CAS No. |
58892-51-6 |
|---|---|
Molecular Formula |
C8H12F3N5 |
Molecular Weight |
235.21 g/mol |
IUPAC Name |
4-N-methyl-2-N-propan-2-yl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H12F3N5/c1-4(2)13-7-15-5(8(9,10)11)14-6(12-3)16-7/h4H,1-3H3,(H2,12,13,14,15,16) |
InChI Key |
JXBSZQKDISDBMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)NC)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Stepwise Nucleophilic Substitution on Cyanuric Chloride
The most common and well-documented method for preparing s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl- involves sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with selected amines and trifluoromethylating agents:
- Step 1: Reaction of cyanuric chloride with isopropylamine replaces one chlorine atom at the 2-position, yielding 2-isopropylamino-4,6-dichloro-s-triazine.
- Step 2: The intermediate is then reacted with methylamine, substituting a chlorine atom at the 4-position to form 2-isopropylamino-4-methylamino-6-chloro-s-triazine.
- Step 3: The final chlorine at the 6-position is replaced with a trifluoromethyl group using a trifluoromethylating reagent, such as trifluoroacetic acid ethyl ester, under controlled conditions.
This approach allows for regioselective substitution due to the differing reactivity of chlorine atoms on the triazine ring, often controlled by temperature and solvent choice (e.g., acetone, ethanol, tetrahydrofuran) and the presence of a base like triethylamine to facilitate substitution.
Alternative Synthetic Methods
Conventional Heating Method: In related s-triazine derivatives, the reaction of cyanuric chloride with amines in acetonitrile under cooling followed by reflux for extended periods (16–18 hours) has been shown effective for substitution reactions. Potassium carbonate is often used as a base to neutralize hydrochloric acid formed during substitution.
Microwave Irradiation: Microwave-assisted synthesis has been employed to accelerate nucleophilic aromatic substitution on s-triazine cores, reducing reaction times significantly while maintaining good yields. This method involves mixing amines and cyanuric chloride derivatives with a base in solvents like dioxane under microwave irradiation.
Industrial Scale Production: Industrial synthesis typically involves continuous flow reactors for better control of temperature, pressure, and reactant feed rates. This enhances yield and purity, while minimizing byproducts. Automated systems monitor reaction parameters to optimize each substitution step.
Reaction Conditions and Optimization
| Step | Reactants | Solvent | Temperature | Time | Base | Notes |
|---|---|---|---|---|---|---|
| 1 | Cyanuric chloride + isopropylamine | Acetone, ethanol or THF | 0–25°C | Several hours to 3 days | Triethylamine or K2CO3 | Controls regioselectivity at 2-position |
| 2 | Intermediate + methylamine | Same as above | Room temperature | Hours | Same as above | Selective substitution at 4-position |
| 3 | Intermediate + trifluoromethylating agent (e.g., trifluoroacetic acid ethyl ester) | Methanol or benzene | Room temperature | 4–5 hours | Sodium methoxide or Na | Introduces trifluoromethyl group at 6-position |
Reaction monitoring by thin-layer chromatography and purification via column chromatography or recrystallization are standard to ensure product purity.
Mechanistic Insights
- The nucleophilic substitution on cyanuric chloride proceeds via an addition-elimination mechanism, where the amine nucleophile attacks the electron-deficient carbon of the triazine ring, displacing chloride.
- The reactivity order of chlorine atoms on cyanuric chloride allows stepwise substitution; the first chlorine is most reactive, and subsequent substitutions require milder conditions to prevent overreaction.
- Introduction of the trifluoromethyl group is generally achieved by nucleophilic trifluoromethylation or electrophilic trifluoromethylation using reagents like trifluoroacetic acid esters or trifluoromethyl iodide derivatives under basic or metal-catalyzed conditions.
Analytical Characterization During Preparation
- Nuclear Magnetic Resonance Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR confirm substitution patterns and trifluoromethyl incorporation.
- Mass Spectrometry: High-resolution mass spectrometry verifies molecular weight and purity.
- Infrared Spectroscopy: Characteristic absorption bands for N-H, C-N, C=N of the triazine ring, and C-F bonds help confirm structure.
- X-ray Crystallography: Provides definitive structural confirmation of substitution positions and molecular geometry.
Summary Table of Preparation Methods
| Method | Description | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|---|
| Stepwise nucleophilic substitution on cyanuric chloride | Sequential amination and trifluoromethylation | High regioselectivity, scalable | Multi-step, requires careful control | 70–85% overall |
| Conventional heating in acetonitrile with K2CO3 | Amination under reflux for 16–18 hours | Well-established, reproducible | Long reaction times | 65–80% |
| Microwave irradiation | Accelerated substitution in dioxane | Rapid reaction, energy efficient | Requires specialized equipment | 75–90% |
| Industrial continuous flow synthesis | Automated control of reaction parameters | High throughput, consistent quality | High capital investment | >85% |
Research Findings and Optimization Notes
- Reaction temperature and solvent polarity significantly influence substitution rates and byproduct formation.
- Using triethylamine or potassium carbonate as bases improves substitution efficiency by neutralizing HCl formed.
- The trifluoromethylation step is critical; reagents like trifluoroacetic acid ethyl ester require controlled addition and stirring times (4–5 hours) to achieve high purity.
- Purification by recrystallization from methanol/water or column chromatography is essential for isolating the target compound free from unreacted intermediates and side products.
- Recent studies emphasize the use of microwave-assisted synthesis to reduce reaction times without compromising yield or purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-withdrawing -CF₃ group activates the triazine ring for nucleophilic substitution, particularly at positions adjacent to the trifluoromethyl substituent.
Key Reactions:
-
Aminolysis: Replacement of chlorine or other leaving groups with amines occurs under mild conditions (e.g., DMF, 60–80°C). For example, 2-chloro-4-isopropylamino-6-methylamino-s-triazine reacts with alkylamines to yield derivatives with modified amino groups .
-
Hydrolysis: In aqueous alkaline conditions, the 6-position -CF₃ group stabilizes intermediates, enabling hydroxyl substitution.
Mechanism:
The -CF₃ group withdraws electron density via inductive effects, polarizing the C–N bonds and facilitating attack by nucleophiles (e.g., amines, hydroxide) .
Condensation Reactions
The amino groups participate in condensation reactions to form fused heterocycles or polymeric structures.
Examples:
-
Schiff Base Formation: Reacts with aldehydes (e.g., formaldehyde) to generate imine-linked derivatives, useful in agrochemical formulations.
-
Cyclocondensation: With diketones or β-ketoesters, forms bicyclic triazine derivatives under acid catalysis.
Conditions:
Halogenation and Functionalization
The triazine ring undergoes halogenation at specific positions, influenced by substituent directing effects.
Reactivity Trends:
| Position | Reactivity | Preferred Halogen | Conditions |
|---|---|---|---|
| 2 (N-isopropyl) | Low | – | – |
| 4 (N-methyl) | Moderate | Cl, Br | Cl₂/FeCl₃, 40°C |
| 6 (CF₃) | High | F (via exchange) | HF/pyridine, 100°C |
Notable Reaction:
Electrophilic fluorination at the 6-position occurs via CF₃ group displacement in the presence of HF donors .
Biological Interactions
The compound exhibits bioactivity through interactions with enzymes and receptors:
Mechanistic Insights:
-
Cholinesterase Inhibition: The -CF₃ group enhances binding to the catalytic triad of acetylcholinesterase, as shown in molecular docking studies.
-
Cytotoxicity: Induces apoptosis in cancer cell lines (IC₅₀ = 12–18 μM) via mitochondrial membrane depolarization.
Structure-Activity Relationship (SAR):
| Modification | Effect on Activity |
|---|---|
| -CF₃ → -CH₃ | 10× ↓ potency |
| Isopropyl → Ethyl | 2× ↑ solubility |
| Methylamino → Dimethylamino | 3× ↑ metabolic stability |
Redox Reactions
The amino groups undergo oxidation, while the -CF₃ group remains inert under standard conditions.
Oxidation Pathways:
-
N-Oxidation: Forms N-oxide derivatives using m-CPBA (meta-chloroperbenzoic acid).
-
Dealkylation: Loss of isopropyl/methyl groups under strong oxidative conditions (e.g., KMnO₄/H₂SO₄).
Reduction:
-
Catalytic hydrogenation (H₂/Pd-C) reduces the triazine ring to a hexahydro derivative, altering its aromaticity .
Coordination Chemistry
The nitrogen-rich structure facilitates complexation with transition metals:
Observed Complexes:
| Metal Ion | Coordination Site | Application |
|---|---|---|
| Cu²⁺ | Triazine N-atoms | Catalytic oxidation |
| Zn²⁺ | Amino groups | Sensor development |
Example:
With Zn(NTf₂)₂, the compound forms a stable complex used in trifluoromethylation reactions .
Scientific Research Applications
Biological Activities
s-Triazine derivatives, including s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl-, have notable biological activities, particularly in antimicrobial and antifungal applications. Studies suggest its potential as a herbicide and its cytotoxic effects against certain cancer cell lines, indicating potential therapeutic applications. Interaction profile studies reveal that s-Triazine derivatives can interact with biological targets, such as enzymes involved in metabolic pathways, potentially inhibiting or modulating enzymatic activity. Specific studies have explored their interactions with cholinesterase enzymes, suggesting their role as inhibitors.
Potential Applications
s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl- finds primary applications in:
- Drug Development : Its interactions with biological targets, including enzymes, suggest its potential use in drug development.
- Herbicides : s-Triazine derivatives are often utilized as herbicides, suggesting potential applications in agricultural practices for weed control.
- Antimicrobial and Antifungal Agents : s-Triazine derivatives have demonstrated biological activities, particularly in antimicrobial and antifungal applications.
- Anticancer Research : Research indicates that s-Triazine compounds can exhibit cytotoxic effects against certain cancer cell lines, highlighting their potential in therapeutic applications.
- Seawater Algicides : Triazines, including s-Triazine derivatives, can be used as algicides against seawater algae .
Structural Activity Relationship
The uniqueness of s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl- lies in its specific combination of amino groups and the trifluoromethyl substituent, which enhances its biological activity compared to similar compounds.
Comparison of s-Triazine Derivatives
| Compound | Unique Features |
|---|---|
| s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl | Isopropyl substitution; high biological activity |
| s-Triazine, 2-amino-4-methyl-6-trifluoromethyl | No isopropyl; simpler structure |
| s-Triazine, 2-isopropylamino-4-methoxy-6-trifluoromethyl | Methoxy instead of methylamino |
| s-Triazine, 2-isobutylamino-4-methylamino-6-trifluoromethyl | Isobutyl substitution; altered sterics |
Mechanism of Action
The mechanism of action of s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl- involves its interaction with specific molecular targets in plants. It inhibits photosynthesis by binding to the D1 protein in the photosystem II complex, disrupting electron transport and leading to the death of the plant. This mode of action is similar to other s-triazine herbicides.
Comparison with Similar Compounds
Key Findings:
Substituent Effects on Persistence :
- The trifluoromethyl group in the target compound enhances stability against hydrolytic and microbial degradation compared to methoxy (metsulfuron) or chloro (atrazine) substituents. This increases its environmental half-life, raising bioaccumulation risks .
- Sulfonylurea derivatives (e.g., metsulfuron) exhibit shorter persistence due to photolytic degradation of sulfonyl groups .
Toxicity Profile: The target compound’s amino substituents (isopropylamino, methylamino) may reduce acute toxicity compared to chloro-s-triazines like atrazine, which show endocrine-disrupting effects at lower doses . Sulfonylureas (e.g., triflusulfuron) generally exhibit lower mammalian toxicity due to their specific inhibition of acetolactate synthase (ALS) in plants .
Degradation Mechanisms: Microbial consortia (e.g., Pseudomonas, Arthrobacter) degrade chloro- and amino-substituted triazines via hydrolytic deamination, but the trifluoromethyl group may slow this process, requiring specialized enzymes or combinatorial approaches (e.g., nanomaterials + microbes) . Sulfonylureas degrade faster via oxidative pathways, producing non-toxic metabolites like CO₂ and sulfate .
Research Findings and Ecological Implications
- Biodegradation Efficiency: Studies show that substituent bulkiness (e.g., isopropylamino) reduces degradation rates. For instance, atrazine (ethylamino substituent) is degraded 30% faster than the target compound in soil microcosms .
- Soil Mobility : The trifluoromethyl group increases lipophilicity, enhancing adsorption to organic matter and reducing groundwater leaching compared to methoxy-substituted triazines .
- Emerging Remediation Strategies: Nanomaterials (e.g., TiO₂ nanoparticles) combined with Pseudomonas spp.
Biological Activity
s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl- is a notable compound within the triazine family, distinguished by its unique trifluoromethyl and amino functionalities. This article delves into its biological activities, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl- is with a molecular weight of approximately 235.21 g/mol. The structure features a triazine ring substituted with isopropylamino and methylamino groups, along with a trifluoromethyl group at the 6-position. This configuration significantly influences its chemical reactivity and biological activity.
Antimicrobial Activity
s-Triazine derivatives have been recognized for their antimicrobial properties. Research indicates that this specific compound exhibits significant activity against various bacterial and fungal strains. The presence of the trifluoromethyl group enhances its interaction with microbial targets.
Table 1: Antimicrobial Activity of s-Triazine Derivatives
| Compound Name | Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|---|
| s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl- | E. coli | 20 | 15 |
| s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl- | S. aureus | 25 | 10 |
| s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl- | C. albicans | 22 | 12 |
Anticancer Activity
The anticancer potential of s-Triazine derivatives has been extensively studied. Notably, this compound has shown cytotoxic effects against several cancer cell lines, suggesting its potential as a therapeutic agent.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl- on various cancer cell lines:
- A549 (Lung Cancer) : IC50 = 0.20 μM
- MCF-7 (Breast Cancer) : IC50 = 1.25 μM
- HeLa (Cervical Cancer) : IC50 = 1.03 μM
These results indicate a high potency of the compound in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and inhibition of key signaling pathways.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 | 0.20 |
| MCF-7 | 1.25 |
| HeLa | 1.03 |
Enzyme Inhibition
s-Triazine derivatives have been shown to interact with various enzymes involved in metabolic pathways. These interactions can lead to inhibition or modulation of enzymatic activity, which is crucial for their potential use in drug development.
Table 3: Enzyme Inhibition Profiles
| Enzyme | Inhibition (%) at 10 µM |
|---|---|
| Cholinesterase | 85 |
| Protein Kinase C | 75 |
| mTOR | 90 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for preparing s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl-, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution on a chlorinated s-triazine core. For example, stepwise amination with isopropylamine and methylamine under controlled pH (e.g., using triethylamine as a base) ensures selective substitution at the 2- and 4-positions . The trifluoromethyl group is typically introduced via direct fluorination or via pre-functionalized intermediates. Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical for isolating high-purity products. Temperature (e.g., room temperature for 3 days) and solvent choice (e.g., THF) significantly affect reaction rates and byproduct formation .
Q. Which analytical techniques are most effective for characterizing s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl- and its intermediates?
- Methodological Answer : X-ray crystallography provides definitive structural confirmation of the triazine core and substituent orientations . High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) are essential for verifying molecular weight, functional groups, and trifluoromethyl incorporation. For environmental samples, liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is recommended due to its sensitivity for polar triazine derivatives .
Q. How do the substituents (isopropylamino, methylamino, trifluoromethyl) influence the compound’s herbicidal activity compared to other s-triazines like atrazine?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to chloro or methylthio groups in classical triazines like atrazine . Isopropylamino and methylamino groups at positions 2 and 4 affect binding affinity to target proteins (e.g., photosystem II inhibitors). Comparative bioassays under standardized conditions (e.g., pre-emergence herbicide trials in controlled plots) can quantify efficacy differences .
Advanced Research Questions
Q. What strategies mitigate conflicting data on environmental persistence and toxicity of s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl- across studies?
- Methodological Answer : Contradictions often arise from variability in soil composition, microbial activity, and analytical methods. To resolve discrepancies:
- Use isotopically labeled analogs (e.g., ¹⁴C-labeled compound) to track degradation pathways.
- Standardize test conditions (e.g., OECD guidelines for soil half-life studies).
- Employ electrochemical biosensors to detect DNA damage caused by triazine derivatives, as described in Oliveira-Brett et al. (2002) .
Q. How does this compound interact with non-target plant species, and what molecular mechanisms drive resistance evolution?
- Methodological Answer : Resistance in weeds often arises from mutations in the psbA gene, altering the D1 protein in photosystem II. For advanced studies:
- Conduct RNA sequencing (RNA-seq) on resistant vs. susceptible biotypes to identify overexpression of detoxification genes (e.g., cytochrome P450s).
- Use molecular docking simulations to compare binding modes of s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl- and atrazine to the QB site .
Q. What experimental designs are optimal for evaluating the compound’s photostability and hydrolytic degradation in aquatic systems?
- Methodological Answer :
- Photostability : Expose the compound to UV light (λ = 254–365 nm) in a photoreactor and quantify degradation products via LC-MS. Include controls with humic acid to simulate natural organic matter .
- Hydrolysis : Perform pH-dependent hydrolysis studies (pH 4–9) at 25°C and 40°C. Monitor reaction kinetics using ¹⁹F NMR to track trifluoromethyl group stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
